molecular formula C12H20F2Si2 B3290774 (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) CAS No. 867366-94-7

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Cat. No.: B3290774
CAS No.: 867366-94-7
M. Wt: 258.45 g/mol
InChI Key: BTVOLYQNMQOBMP-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

  • Tokyo Chemical Industry Co., Ltd. - (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4’-ethyl-1,1’-bi(cyclohexane)
  • Tokyo Chemical Industry Co., Ltd. - 2,4,5-Trifluoro-1,3-phenylenediamine
  • Tokyo Chemical Industry Co., Ltd. - 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene
  • Fujifilm Wako Pure Chemical Corporation - (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
  • ChemicalBook - (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylene derivatives, while oxidation reactions can produce silanol derivatives .

Mechanism of Action

The mechanism of action of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and trimethylsilyl groups makes it particularly versatile in various chemical transformations .

Properties

IUPAC Name

(2,3-difluoro-4-trimethylsilylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2Si2/c1-15(2,3)9-7-8-10(16(4,5)6)12(14)11(9)13/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOLYQNMQOBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1)[Si](C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Alkoxy-2-fluoro-3-phenoxyphenylacetic acid compounds were prepared from o-difluorobenzene. A mixture ortho-difluorobenzene (54a) and trimethylsilylchloride was treated with butyl lithium to produce 2,3-difluoro-1,4-bis-trimethylsilanyl-benzene (54b) which was brominated to afford 54c. Selective monometallation of 54c with iso-propylmagnesium chloride-lithium chloride complex and quenching the organomagnesium compound with DMF afforded 54d. Reaction of 54d with a phenol in the presence of K2CO3 resulted in displacement of the fluorine atom adjacent to the aldehyde to afford 56a. The aldehyde was subjected to a Baeyer-Villiger oxidation with trifluoroperacetic acid which underwent concomitant hydrolysis to the phenol 56b which was alkylated with Cs2CO3 and methyl iodide to afford the methoxy substituted analog 56c. Metallation of the remaining bromine substituent with iso-PrMgCI/LiI/THF and allylation of the resulting Grignard reagent afforded 58a which was oxidatively cleaved with NaIO4/Ru(III)Cl3 to produce the phenylacetic acid 58b.
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Synthesis routes and methods II

Procedure details

step 1—To a solution of di-iso-propylamine (150 mL, 108.3 g, 1.07 mol) in THF (500 mL) cooled to −78° C. and maintained under a N2 atmosphere was added over 1 15 min period, n-BuLi (100 mL, 1.00 mol, 10M in hexanes). The resulting mixture was stirred for 30 min at −78° C. A mixture of 23a (45 mL, 52.110 g, 0.457 mol) and chlorotrimethylsilane (130.0 mL, 111.28 g, 1.024 mol) was added at a rate which maintained the internal reaction temperature below −50° C. The solution was stirred at −78° C. for 1 h. The reaction was quenched at −78° C. by addition of 1M H2SO4, diluted with MTBE and the mixture was saturated with solid NaCl. The phases were separated and the aqueous phase was extracted with MTBE (300 mL). The combined organic extracts were dried (MgSO4), filtered and the solvents evaporated to afford 118 g (100%) of 23b as a white solid.
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100 mL
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45 mL
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130 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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